An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom, an ethyl group, and a nitro group on the pyridine core, offers a versatile platform for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-ethyl-3-nitropyridine, a plausible synthetic route based on established chemical principles, its expected reactivity, and potential applications in drug discovery.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) is a functionalized pyridine that serves as a valuable building block for chemical synthesis. The interplay of the electron-withdrawing nitro group, the reactive bromine atom, and the alkyl ethyl group makes it a versatile intermediate for introducing the 2-ethyl-3-nitropyridine moiety into larger, more complex molecules. This guide will consolidate the available information on this compound and provide expert insights into its chemical behavior.
Physicochemical Properties
Detailed experimental data for 5-Bromo-2-ethyl-3-nitropyridine is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 1211591-74-0 | [1] |
| Molecular Formula | C7H7BrN2O2 | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Predicted: Pale yellow to light brown crystalline solid | Inferred from similar compounds |
| Melting Point | Predicted: Likely in the range of 30-50 °C | Based on 5-Bromo-2-methyl-3-nitropyridine (38-42 °C) |
| Boiling Point | Predicted: >250 °C | Inferred from similar compounds |
| Solubility | Predicted: Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and likely insoluble in water. | Inferred from general solubility of similar organic compounds |
Proposed Synthesis
A robust synthetic route to 5-Bromo-2-ethyl-3-nitropyridine can be proposed based on established methodologies for the synthesis of substituted nitropyridines. A plausible multi-step synthesis starting from a readily available pyridine derivative is outlined below. The key is the strategic introduction of the ethyl, bromo, and nitro groups.
A potential synthetic pathway could start with 2-amino-5-bromopyridine, which is commercially available.
Proposed Synthetic Pathway
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-ethylpyridine
This step is the most challenging and can be approached in several ways. One possibility involves a Sandmeyer-type reaction followed by ethylation, or a more modern cross-coupling approach. A plausible, though potentially low-yielding, radical ethylation could be attempted.
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Diazotization: To a stirred solution of 2-amino-5-bromopyridine (1 eq.) in a suitable acidic medium (e.g., 48% HBr), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Ethyl Group Introduction: The in-situ generated diazonium salt is then subjected to conditions that can introduce an ethyl group. This is a non-trivial transformation. A potential, albeit speculative, approach could involve a radical reaction using a source of ethyl radicals. Alternatively, a more reliable but longer route would be to convert the diazonium salt to 2,5-dibromopyridine and then perform a selective cross-coupling reaction (e.g., Kumada or Negishi coupling) with an ethylating agent like ethylmagnesium bromide.
Step 2: Nitration of 5-Bromo-2-ethylpyridine
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Reaction Setup: 5-Bromo-2-ethylpyridine (1 eq.) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.
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Reaction Execution: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
1H NMR (Proton Nuclear Magnetic Resonance)
The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group.
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Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen and bromine atoms.
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Ethyl Group Protons: A quartet (CH2) and a triplet (CH3) in the aliphatic region. The quartet for the methylene protons (CH2) is expected around δ 2.8-3.2 ppm, and the triplet for the methyl protons (CH3) is expected around δ 1.2-1.5 ppm.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
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Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C3) and the carbon attached to the bromine (C5) will have characteristic chemical shifts.
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Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (CH2) and one for the methyl carbon (CH3).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) at m/z 230 and 232 will be observed for the molecular ion. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the ethyl group (C2H5), and bromine.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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C-H stretching (aromatic): ~3000-3100 cm-1
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C-H stretching (aliphatic): ~2850-3000 cm-1
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N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm-1 and 1345-1385 cm-1, respectively.
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C=N and C=C stretching (pyridine ring): ~1400-1600 cm-1
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C-Br stretching: In the fingerprint region, typically below 800 cm-1.
Reactivity and Potential Applications
The reactivity of 5-Bromo-2-ethyl-3-nitropyridine is governed by its functional groups, making it a versatile intermediate for further chemical transformations.
Key Reaction Pathways
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Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, although the effect is not as strong as if it were ortho or para to the leaving group. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates.
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Cross-Coupling Reactions: The C-Br bond can readily participate in various transition-metal-catalyzed cross-coupling reactions. This is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all highly plausible transformations.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2), iron in acetic acid, or catalytic hydrogenation (H2/Pd-C). The resulting 2-ethyl-3-amino-5-bromopyridine is a valuable intermediate for further functionalization, such as diazotization or acylation.
Applications in Drug Discovery:
The 5-Bromo-2-ethyl-3-nitropyridine scaffold is a valuable starting point for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine and nitro groups allows for the rapid generation of diverse chemical libraries for high-throughput screening. The resulting substituted pyridines can be explored as potential inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors (GPCRs). The ethyl group can provide beneficial steric interactions within a protein's binding pocket and can also improve the compound's pharmacokinetic properties.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Bromo-2-ethyl-3-nitropyridine is not widely available, based on analogous compounds like 5-bromo-2-nitropyridine, it should be handled with care.[2] It is likely to be an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Bromo-2-ethyl-3-nitropyridine is a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. Although detailed experimental data is currently scarce, its chemical properties and reactivity can be reliably predicted based on established chemical principles and data from structurally similar compounds. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. As research in this area progresses, a more complete experimental profile of this versatile compound will undoubtedly emerge.
References
A comprehensive list of references for analogous compounds and general synthetic methodologies will be provided upon the availability of more specific literature for 5-Bromo-2-ethyl-3-nitropyridine. The current guide is based on established principles of organic chemistry and data from the following representative sources:
- 5-Bromo-2-nitropyridine. Jubilant Ingrevia. [Link: Not available]
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link: Not available]
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Matrix Scientific. [1]
